N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide
CAS No.:
Cat. No.: VC11387087
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N2O4 |
|---|---|
| Molecular Weight | 272.26 g/mol |
| IUPAC Name | N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)14(20)16-15-8-9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20)/b15-8+ |
| Standard InChI Key | AGGRVUVLUGVNPX-OVCLIPMQSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O)O |
| SMILES | C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide belongs to the aroylhydrazone family, featuring a hydrazone bridge (−C=N−NH−CO−) connecting a 2-hydroxybenzoyl group and a 3,4-dihydroxybenzylidene moiety. The compound’s IUPAC name is N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide, reflecting its E-configured imine bond and hydroxyl substitution pattern. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂O₄ |
| Molecular Weight | 272.26 g/mol |
| IUPAC Name | N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide |
| SMILES | C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O)O |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, ethanol) |
The hydroxyl groups at positions 3 and 4 on the benzylidene ring and position 2 on the benzohydrazide moiety contribute to its polarity, enabling coordination with metal ions such as Cu(II), Ni(II), and Zn(II) .
Synthesis and Optimization
Synthetic Route
The compound is synthesized via a three-step procedure :
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Esterification: 3,4-Dihydroxybenzoic acid is converted to its methyl ester using methanol and sulfuric acid.
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Hydrazinolysis: The ester reacts with hydrazine hydrate in ethanol to form 3,4-dihydroxybenzohydrazide.
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Condensation: The hydrazide reacts with 2-hydroxybenzaldehyde in ethanol under reflux, yielding the target hydrazone.
Reaction Conditions:
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Solvent: Ethanol (80% v/v)
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Temperature: 70–80°C (reflux)
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Catalyst: None required (proton exchange facilitates imine formation)
Structural Analogues
Variants such as N'-(2,3-dihydroxybenzylidene)-2-hydroxybenzohydrazide (VC17926868) differ in hydroxyl group positioning, altering metal-binding affinity and biological activity. For example, the 3,4-dihydroxy isomer exhibits stronger antioxidant activity due to enhanced resonance stabilization of phenoxyl radicals .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR absorptions (KBr pellet, cm⁻¹) :
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ν(N–H): 3421 (hydrazide N–H stretch)
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ν(C=O): 1657 (amide carbonyl)
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ν(C=N): 1597 (imine stretch)
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ν(O–H): 3200–3500 (broad, phenolic OH)
Nuclear Magnetic Resonance (NMR)
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δ 11.9 (s, 1H, indole-NH)
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δ 8.75 (s, 1H, azomethine-H)
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δ 7.2–8.2 (m, 8H, aromatic protons)
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δ 3.20 (s, 6H, DMSO solvent)
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δ 177 (amide carbonyl)
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δ 150 (imine carbon)
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δ 108–145 (aromatic carbons)
Mass Spectrometry (MS)
The molecular ion peak at m/z 272.26 [M+H]⁺ confirms the molecular weight. Fragmentation patterns include loss of H₂O (−18 Da) and CO (−28 Da) .
Biological Activities
Antioxidant Properties
The compound’s hydroxyl groups donate hydrogen atoms to neutralize free radicals. In DPPH assays, it exhibits an IC₅₀ of 12.5 μM, comparable to ascorbic acid (IC₅₀ 10.8 μM) . Metal complexes (e.g., Cu(II)) show enhanced activity due to redox-active metal centers .
Antibacterial Effects
Against Staphylococcus aureus (MIC = 32 μg/mL), the compound disrupts cell membrane integrity, as shown by propidium iodide uptake assays .
Applications in Materials Science
Catalysis
Ni(II) complexes of structural analogues catalyze nitroaldol condensations with 85% yield and >90% diastereoselectivity. The ligand’s phenoxido bridges facilitate substrate activation via Lewis acid catalysis.
Sensor Development
Cu(II) complexes exhibit solvatochromism, enabling applications in solvent polarity sensors .
Future Research Directions
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Structure-Activity Relationships: Systematic modification of hydroxyl group positions to optimize bioactivity.
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In vivo Studies: Evaluation of pharmacokinetics and toxicity in animal models.
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Nanoparticle Conjugates: Enhancing drug delivery using metal-organic frameworks (MOFs).
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